2-Chloro-6-(trifluoromethyl)benzyl bromide

Lipophilicity LogP Drug Design

2-Chloro-6-(trifluoromethyl)benzyl bromide (CAS 886500-26-1) is a halogenated aromatic building block possessing a reactive benzylic bromide group, an ortho-chlorine, and an ortho-trifluoromethyl substituent. With a molecular formula of C8H5BrClF3 and a molecular weight of 273.48 g/mol, this compound serves as a key alkylating agent in medicinal chemistry, enabling the introduction of the 2-chloro-6-(trifluoromethyl)benzyl pharmacophore into drug candidates.

Molecular Formula C8H5BrClF3
Molecular Weight 273.48 g/mol
CAS No. 886500-26-1
Cat. No. B1369541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(trifluoromethyl)benzyl bromide
CAS886500-26-1
Molecular FormulaC8H5BrClF3
Molecular Weight273.48 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CBr)C(F)(F)F
InChIInChI=1S/C8H5BrClF3/c9-4-5-6(8(11,12)13)2-1-3-7(5)10/h1-3H,4H2
InChIKeyFSQANOAIVKWIEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(trifluoromethyl)benzyl Bromide (CAS 886500-26-1): A Strategic Benzyl Halide Building Block for Fluorinated Pharmaceutical Intermediates


2-Chloro-6-(trifluoromethyl)benzyl bromide (CAS 886500-26-1) is a halogenated aromatic building block possessing a reactive benzylic bromide group, an ortho-chlorine, and an ortho-trifluoromethyl substituent . With a molecular formula of C8H5BrClF3 and a molecular weight of 273.48 g/mol, this compound serves as a key alkylating agent in medicinal chemistry, enabling the introduction of the 2-chloro-6-(trifluoromethyl)benzyl pharmacophore into drug candidates . Its dual electron-withdrawing substitution pattern distinguishes it from simpler benzyl bromides, offering a unique reactivity profile for nucleophilic substitution and cross-coupling applications .

Why 2-Chloro-6-(trifluoromethyl)benzyl Bromide Cannot Be Replaced by Simplistic Analogs: Physicochemical Divergence and Regioisomeric Specificity


Benzyl bromide derivatives are not interchangeable commodities. The 2-chloro-6-(trifluoromethyl) substitution pattern creates a unique orthogonal electronic environment: both the chlorine (–I, +M) and trifluoromethyl (–I) groups exert strong electron-withdrawing effects directly adjacent to the reactive benzylic carbon . This dual ortho-activation enhances the electrophilicity of the CH2Br center while simultaneously introducing steric hindrance that can be exploited for regioselective transformations. Simply replacing this compound with 2-chlorobenzyl bromide, 2-(trifluoromethyl)benzyl bromide, or 2,6-dichlorobenzyl bromide leads to a different LogP, boiling point, refractive index, and electronic landscape—parameters that directly affect reaction yields, purification behavior, and the biological properties of downstream drug candidates . The quantitative evidence below demonstrates that these differences are measurable, reproducible, and consequential for procurement decisions.

Quantitative Differentiation of 2-Chloro-6-(trifluoromethyl)benzyl Bromide vs. Closest Structural Analogs


Elevated Lipophilicity (LogP 4.23) vs. Mono-Substituted Benzyl Bromides (LogP 3.23–3.60)

2-Chloro-6-(trifluoromethyl)benzyl bromide exhibits a calculated LogP of 4.23, which is substantially higher than that of 2-chlorobenzyl bromide (LogP 3.23) and 2-(trifluoromethyl)benzyl bromide (LogP 3.60) [1]. This 0.63–1.00 LogP unit increase reflects the additive lipophilic contributions of both the chlorine and trifluoromethyl groups on the aromatic ring. The higher LogP predicts enhanced membrane permeability and altered ADME profiles for downstream drug candidates incorporating this fragment, making it a preferred alkylating agent when increased lipophilicity is desired . Notably, the 2,6-dichloro analog shows LogP 3.89, still 0.34 units below the target compound, while the regioisomer 2-chloro-3-(trifluoromethyl)benzyl bromide has a comparable LogP of 4.25 .

Lipophilicity LogP Drug Design ADME Partition Coefficient

Refractive Index (1.5215) as a QC Fingerprint: Distinguishing from 2-Chlorobenzyl Bromide (1.592) and 2-(Trifluoromethyl)benzyl Bromide (1.496–1.499)

The refractive index (n20/D) of 2-chloro-6-(trifluoromethyl)benzyl bromide is 1.5215, measured as a colorless liquid . This value is precisely intermediate between 2-chlorobenzyl bromide (1.592) and 2-(trifluoromethyl)benzyl bromide (1.496–1.499), providing a definitive, instrument-based identity confirmation that distinguishes the dual-substituted compound from either mono-substituted analog . The regioisomeric 2-chloro-3-(trifluoromethyl)benzyl bromide shows a refractive index of 1.505, while 4-chloro-2-(trifluoromethyl)benzyl bromide has a refractive index of 1.520 [1]. The 0.0165 difference between the target and its 4-chloro-2-CF3 regioisomer, although modest, is measurable by standard laboratory refractometers and can serve as a rapid identity check upon receipt.

Refractive Index Identity Testing Quality Control Purity Verification Refractometry

Boiling Point and Density Differentiation from Positional Isomers: 214°C vs. 225°C for 2-Chloro-3-(trifluoromethyl)benzyl Bromide

2-Chloro-6-(trifluoromethyl)benzyl bromide exhibits a predicted boiling point of 214.0 ± 35.0°C at 760 mmHg and a density of 1.663 ± 0.06 g/cm³ at 20°C . Its regioisomer, 2-chloro-3-(trifluoromethyl)benzyl bromide, boils at a significantly higher temperature of 225.2°C at 760 mmHg, a difference of approximately 11°C attributable to the altered substitution pattern affecting intermolecular dipole-dipole interactions . The 4-chloro-2-(trifluoromethyl)benzyl bromide regioisomer shares the same predicted boiling point (214.0°C) and density (1.663 g/cm³) as the target compound, making these properties less discriminatory for that specific isomeric pair [1]. In contrast, 2-chlorobenzyl bromide has a markedly lower density of 1.583 g/cm³, providing clear separation from the target compound via density-based measurements . 2,6-Dichlorobenzyl bromide, despite being a solid (mp 54–56°C), has the highest density among the comparators at 1.679 g/cm³ .

Boiling Point Density Purification Distillation Physical Property Differentiation

Structural Orthogonality: Dual Ortho-Electron-Withdrawing Substitution Enhances Benzylic Electrophilicity Over Mono-Substituted Analogs

The chlorine atom at position 2 exerts both inductive electron withdrawal (–I) and resonance donation (+M), while the trifluoromethyl group at position 6 is a pure inductive withdrawer (–I). Both groups are ortho to the benzyl bromide center, resulting in a cumulative electron-withdrawing effect that enhances the electrophilicity of the benzylic carbon toward nucleophilic attack . Class-level kinetic studies on substituted benzyl bromides with benzylamine in methanol have established that electron-withdrawing groups (chloro, trifluoromethyl, nitro) decrease the reaction rate of the nucleophile but increase the electrophilicity of the benzyl halide substrate [1]. For 2-chloro-6-(trifluoromethyl)benzyl bromide, the dual ortho-withdrawing environment is expected to produce a more polarized C–Br bond compared to 2-chlorobenzyl bromide (one ortho-Cl) or 2-(trifluoromethyl)benzyl bromide (one ortho-CF3). The combined Hammett σmeta values for Cl (0.37) and CF3 (0.43) predict a total substituent effect of σ ≈ 0.80 for the meta-like ortho-disposition, significantly exceeding the 0.37 or 0.43 of the individual groups [2]. This heightened electrophilicity is exploited in the synthesis of N-alkylated and O-alkylated drug intermediates where rapid, complete conversion of the benzyl bromide is required.

Electrophilicity SN2 Reactivity Electron-Withdrawing Effect Ortho-Substitution Reaction Kinetics

Proven Intermediate for Kinase Inhibitor Synthesis: Benzylic Alkylation in p38α MAPK Inhibitor (IC50 = 110 nM) and RORγT Antagonist Programs

The 2-chloro-6-(trifluoromethyl)benzyl fragment appears in multiple kinase inhibitor chemotypes documented in BindingDB and patent literature [1]. Specifically, compound CHEMBL129305 (a 1-(2-Chloro-6-trifluoromethyl-phenyl)-6-(4-fluoro-phenylsulfanyl)-3,4-dihydro-1H-pyrido[3,2-d]pyrimidin-2-one) incorporating this benzyl moiety demonstrated an IC50 of 110 nM against mitogen-activated protein kinase p38 alpha [2]. Separately, a related 2-chloro-6-(trifluoromethyl)benzyl-containing indole derivative (US10383850, Compound 19) showed an IC50 of 790 nM against an undisclosed target in a 384-well plate assay [3]. In the antidiabetic space, rhodanine derivatives bearing the 2-chloro-6-(trifluoromethyl)benzyloxy motif exhibited α-glucosidase inhibition with IC50 values of 4.76 ± 0.64 μM [4]. While these data derive from elaborated drug-like molecules rather than the benzyl bromide itself, they establish the pharmacophoric value of the 2-chloro-6-(trifluoromethyl)benzyl group when installed via alkylation of a nucleophilic heteroatom—precisely the transformation for which the benzyl bromide is procured.

Kinase Inhibitor p38 MAPK RORγT Medicinal Chemistry Intermediate Structure-Activity Relationship

Optimal Procurement Scenarios for 2-Chloro-6-(trifluoromethyl)benzyl Bromide (CAS 886500-26-1)


Medicinal Chemistry: Alkylation of Amine-Containing Scaffolds for Kinase and Nuclear Receptor Inhibitor Programs

When SAR optimization requires introduction of a lipophilic, electron-deficient benzyl group into a heterocyclic core, 2-chloro-6-(trifluoromethyl)benzyl bromide offers defined advantages: a LogP of 4.23 enhances target compound lipophilicity relative to mono-chloro or mono-trifluoromethyl analogs [1], while the dual ortho-withdrawing substitution increases benzylic electrophilicity for efficient N-alkylation . The p38α inhibitor chemotype (CHEMBL129305, IC50 110 nM) and RORγT antagonist series (US10383850) exemplify programs where this specific substitution pattern has been integrated successfully [2]. Procurement of the 2-chloro-6-CF3 isomer, rather than the 2-chloro-3-CF3 or 4-chloro-2-CF3 variants, is critical because the biological activity of downstream candidates depends on the precise vector of the chlorine atom relative to the trifluoromethyl group on the phenyl ring.

Agrochemical Intermediate Synthesis: Fluorinated Benzyl Fragments for Enhanced Metabolic Stability

Trifluoromethyl-substituted benzyl groups are privileged motifs in agrochemical design due to their resistance to oxidative metabolism and enhanced lipophilicity [1]. 2-Chloro-6-(trifluoromethyl)benzyl bromide provides both the CF3 group (LogP contribution) and the chlorine atom (potential for further cross-coupling via Suzuki-Miyaura or Buchwald-Hartwig reactions) in a single, readily alkylating building block. Its density of 1.66 g/cm³ and refractive index of 1.5215 serve as rapid identity checks upon receipt, distinguishing it from the 2-chloro-3-CF3 isomer (density 1.664, nD 1.505) and 2-chlorobenzyl bromide (density 1.583, nD 1.592) . Storage recommendations include inert atmosphere at 2–8°C to maintain long-term stability of the benzylic bromide [2].

Development of α-Glucosidase Inhibitors for Diabetes Research

The 2-chloro-6-(trifluoromethyl)benzyl motif has demonstrated utility in antidiabetic drug discovery, where rhodanine and rhodanine-acetic acid derivatives bearing this benzyloxy fragment achieved α-glucosidase IC50 values of 4.76 ± 0.64 μM and 4.91 ± 0.45 μM, respectively [1]. For laboratories synthesizing analogous series, procuring 2-chloro-6-(trifluoromethyl)benzyl bromide ensures access to the exact benzyl fragment required for O-alkylation of phenolic precursors. The elevated LogP (4.23) of this fragment contributes to the overall lipophilicity of the final inhibitors, a parameter that may influence enzyme binding kinetics and cellular permeability . Researchers should verify the refractive index (1.5215) upon receipt to confirm correct isomeric identity before committing to multi-step synthesis [2].

Dual Reactivity for Sequential Functionalization: Benzylic SN2 Followed by Aryl Chloride Cross-Coupling

The compound's dual halogen functionality—a highly reactive benzylic bromide and a less reactive aryl chloride—enables sequential, chemoselective transformations [1]. The benzylic bromide undergoes rapid SN2 displacement with N-, O-, or S-nucleophiles, after which the remaining aryl chloride can participate in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce additional diversity . This orthogonal reactivity profile is retained in all chloro-substituted benzyl bromides; however, the presence of the meta-CF3 group in 2-chloro-6-(trifluoromethyl)benzyl bromide enhances the electron deficiency of the aryl ring, potentially activating the aryl chloride toward oxidative addition compared to non-fluorinated 2-chlorobenzyl bromide. Procurement of the 97% purity grade (available from Thermo Scientific Alfa Aesar and Bidepharm) with batch-specific NMR, HPLC, and GC characterization is recommended for multi-step synthetic campaigns [2].

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